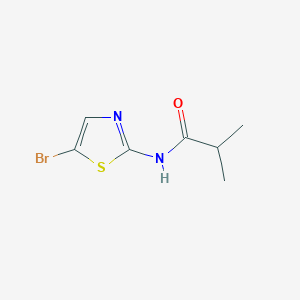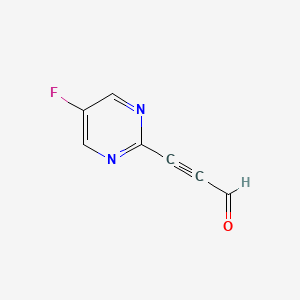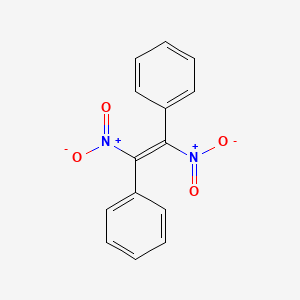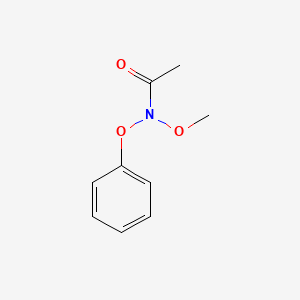
N-Methoxy-N-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methoxy-N-phenoxyacetamide is an organic compound characterized by the presence of both methoxy and phenoxy functional groups attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methoxy-N-phenoxyacetamide can be synthesized through the methylation of acetohydroxamic acid using dimethyl sulfate in an aqueous medium. The reaction is typically carried out under controlled pH conditions, maintained between 7 and 9 using sodium bicarbonate and sodium hydroxide . This method ensures a high yield of the desired product while minimizing the formation of impurities.
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The use of automated systems for pH control and temperature regulation is common to achieve optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-Methoxy-N-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often involving the cleavage of the N-O bond.
Substitution: It can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Reactions often involve the use of oxidizing agents such as hydrogen peroxide or transition metal catalysts.
Substitution: Palladium or rhodium catalysts are commonly used for facilitating substitution reactions, especially in C-H activation processes.
Major Products
The major products formed from these reactions include various phenol derivatives and bis-arylated phenols, which are of significant interest in organic synthesis .
Aplicaciones Científicas De Investigación
N-Methoxy-N-phenoxyacetamide has several applications in scientific research:
Chemistry: It is used as a reagent in C-H activation and functionalization reactions, contributing to the synthesis of complex organic molecules.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism by which N-Methoxy-N-phenoxyacetamide exerts its effects involves the cleavage of the N-O bond, which can act as an internal oxidant in certain reactions. This property makes it a valuable directing group in C-H activation processes, facilitating the formation of complex molecular structures .
Comparación Con Compuestos Similares
Similar Compounds
N-Methoxy-N-methylacetamide: Another compound with a methoxy group, used in similar synthetic applications.
N-Phenoxyacetamide: Lacks the methoxy group but shares similar reactivity patterns.
Uniqueness
N-Methoxy-N-phenoxyacetamide is unique due to the presence of both methoxy and phenoxy groups, which enhance its versatility in chemical reactions. This dual functionality allows for more diverse applications compared to its simpler counterparts .
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
N-methoxy-N-phenoxyacetamide |
InChI |
InChI=1S/C9H11NO3/c1-8(11)10(12-2)13-9-6-4-3-5-7-9/h3-7H,1-2H3 |
Clave InChI |
ZNAVSGLAEHSFCS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(OC)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


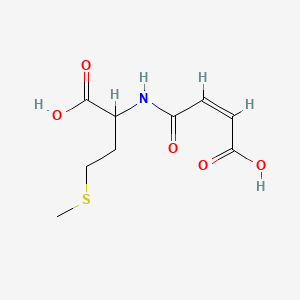
![Morpholine, 4-(bicyclo[2.2.1]hept-2-ylmethyl)-](/img/structure/B13813266.png)
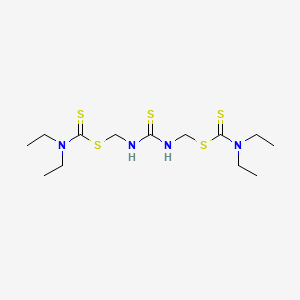
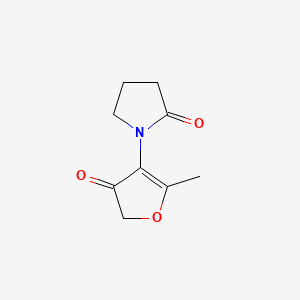
![9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B13813283.png)
![cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzen-esulphonate](/img/structure/B13813284.png)
![13h-Benzo[g]pyrido[3,2-a]carbazole](/img/structure/B13813290.png)

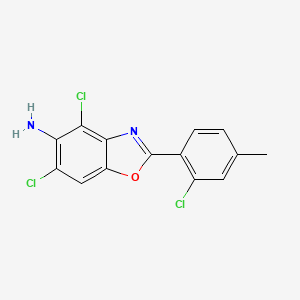
![(2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B13813316.png)

